molecular formula C11H14N2O4 B1311725 (5-Morpholin-4-YL-2-nitro-phenyl)-methanol

(5-Morpholin-4-YL-2-nitro-phenyl)-methanol

Cat. No. B1311725
M. Wt: 238.24 g/mol
InChI Key: WJNVEJAIEZXQCG-UHFFFAOYSA-N
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Description

(5-Morpholin-4-YL-2-nitro-phenyl)-methanol is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Morpholin-4-YL-2-nitro-phenyl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Morpholin-4-YL-2-nitro-phenyl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-Morpholin-4-YL-2-nitro-phenyl)-methanol

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

(5-morpholin-4-yl-2-nitrophenyl)methanol

InChI

InChI=1S/C11H14N2O4/c14-8-9-7-10(1-2-11(9)13(15)16)12-3-5-17-6-4-12/h1-2,7,14H,3-6,8H2

InChI Key

WJNVEJAIEZXQCG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-chloro-2-nitrobenzyl alcohol (1.9 g, 10.0 mmol), morpholine (0.9 mL, 10 mmol), and K2CO3 (1.4 g, 10 mmol) in DMF (20 mL) was stirred at 110° C. for 18 h. The reaction mixture was concentrated in vacuo, poured into aqueous sodium bicarbonate (NaHCO3) (5% w/v, 25 mL), and extracted with dichloromethane (25 mL). The organic extract was washed with brine (25 mL), dried over Na2SO4, concentrated in vacuo, and purified by flash chromatography (silica gel, 4×7.5 cm, eluted with 90/10 EtOAc/MeOH) to yield a solid impure product. The residue was repurified in the same manner and the resulting solid was triturated with hexanes (10 mL) to afford the product as a yellow solid (5 mg, 2%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
2%

Synthesis routes and methods II

Procedure details

To a suspension of the crude 5-morpholino-2-nitrobenzaldehyde in a mixture of tetrahydrofuran and ethanol (100 mL/100 mL) was slowly added sodium borohydride (4.0 g). The mixture was stirred at room temperature for 1 hour, and then was partitioned between ether and saturated ammonium chloride. The aqueous phase was extracted with ether, and the organic phases were combined, washed by brine, dried over anhydrous sodium sulfate, evaporated and purified by silica gel chromatography to afford the product (5-morpholino-2-nitrophenyl)methanol (8.5 g, yield 62.3%, two steps).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

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